卡莫那

概述

描述

科学研究应用

卡莫司坦在科学研究中有着广泛的应用:

化学: 卡莫司坦被用作模型化合物来研究β-内酰胺类抗生素的合成和反应性。

生物学: 研究人员利用卡莫司坦来研究细菌耐药机制和β-内酰胺酶的作用。

作用机制

卡莫司坦通过抑制青霉素结合蛋白(PBP)发挥其抗菌作用,PBP对细菌细胞壁的合成至关重要 . 通过与这些蛋白结合,卡莫司坦会破坏细菌细胞壁的形成,导致细胞裂解和死亡。 这种机制对革兰氏阴性菌特别有效,因为它们具有独特的细胞壁结构 .

生化分析

Biochemical Properties

Carumonam exhibits potent bactericidal activity against species of Enterobacteriaceae . It interacts with bacterial cell wall synthesis enzymes, leading to the formation of filamentous cells . It is also stable against common plasmid- and chromosomally-mediated β-lactamases .

Cellular Effects

Carumonam exerts significant effects on bacterial cells. It causes major morphological changes in Gram-negative bacilli, leading to filamentation . In certain species like Escherichia coli and Serratia marcescens, prolonged exposure to Carumonam can lead to the formation of ghost cells .

Molecular Mechanism

Carumonam’s mechanism of action involves inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting cell wall synthesis and leading to cell death .

Temporal Effects in Laboratory Settings

The bactericidal activity of Carumonam is potent at its minimal inhibitory concentration (MIC) levels . Its bacteriolytic activity is low and limited to enteric bacterial species like Escherichia coli .

准备方法

卡莫司坦是通过一系列化学反应从(2R,3R)-环氧琥珀酸合成而来 . 合成路线涉及β-内酰胺环的形成,它是单环β内酰胺类抗生素的关键结构成分。 反应条件通常包括使用二甲基亚砜(DMSO)等溶剂和各种试剂以促进所需化学键的形成 . 工业生产方法侧重于优化这些反应,以实现最终产品的高产率和纯度。

化学反应分析

卡莫司坦经历了几种类型的化学反应,包括:

氧化: 卡莫司坦在特定条件下可以被氧化,导致形成各种氧化衍生物。

还原: 还原反应可以改变卡莫司坦中存在的官能团,可能改变其抗菌活性。

取代: 取代反应涉及用另一个官能团取代一个官能团,这可以用来创建具有不同性质的卡莫司坦类似物。

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种用于取代反应的亲核试剂。 从这些反应形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

卡莫司坦在单环β内酰胺类抗生素中是独一无二的,因为它对β-内酰胺酶具有高度耐受性,并且对革兰氏阴性菌具有广谱活性 . 类似的化合物包括:

阿昔替韦: 另一种单环β内酰胺类抗生素,对β-内酰胺酶具有类似的耐受性,但活性谱略有不同.

头孢布特罗: 一种头孢菌素类抗生素,作用机制类似,但化学结构不同.

卡莫司坦独特的结构和对β-内酰胺酶的耐受性使其成为对抗抗生素耐药细菌的有价值工具。

属性

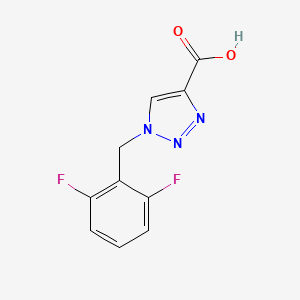

IUPAC Name |

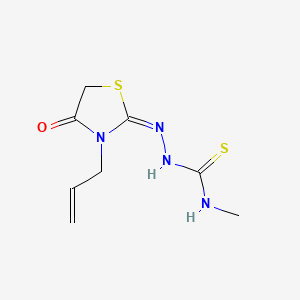

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMOJFJSJSIGLV-JNHMLNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048312 | |

| Record name | Carumonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87638-04-8 | |

| Record name | Carumonam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carumonam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carumonam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carumonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARUMONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of carumonam?

A1: Carumonam exerts its antibacterial activity by binding to penicillin-binding proteins (PBPs) in gram-negative bacteria. [, ] It exhibits a high affinity for PBP 3, which is involved in bacterial cell wall synthesis. [] By inhibiting PBP 3, carumonam disrupts peptidoglycan synthesis, leading to bacterial cell death. [, ]

Q2: What is the molecular formula and weight of carumonam?

A2: The molecular formula of carumonam sodium salt is C15H16N6O8S2Na2. Its molecular weight is 486.4 g/mol. []

Q3: Are there any spectroscopic data available for carumonam?

A3: While the provided abstracts do not delve into detailed spectroscopic characterization, a study investigating the degradation kinetics of carumonam utilized high-performance liquid chromatography (HPLC) for analysis. [] This suggests the use of UV detection for carumonam quantification. []

Q4: How is carumonam absorbed and distributed in the body?

A4: Carumonam, when administered intramuscularly or subcutaneously, demonstrates rapid absorption and achieves high concentrations in various tissues, including plasma, kidneys, liver, and lungs. [] This pharmacokinetic profile is comparable to that of aztreonam. []

Q5: What is the elimination half-life of carumonam?

A5: The elimination half-life of carumonam varies depending on the species and route of administration. In mice, the plasma half-life is approximately 0.24 hours following subcutaneous administration, whereas in dogs, it is around 1.10 hours after intramuscular administration. []

Q6: How is carumonam metabolized and excreted?

A6: Carumonam undergoes minimal metabolism. [] The primary route of excretion is through urine, with recoveries ranging from 52% in dogs to 73% in rabbits. [] A minor portion is also excreted in bile. [] The major metabolite detected is AMA-1294, resulting from beta-lactam ring hydrolysis. []

Q7: Does renal impairment affect carumonam pharmacokinetics?

A7: Yes, renal function significantly influences carumonam pharmacokinetics. Studies have shown that the elimination half-life of carumonam is prolonged in patients with renal impairment, necessitating dosage adjustments based on creatinine clearance. [, , ]

Q8: What is the spectrum of activity of carumonam?

A8: Carumonam displays potent in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae. [, , ] It exhibits limited activity against Streptococcus pneumoniae and is ineffective against Staphylococcus aureus and anaerobic bacteria. [, , ]

Q9: How does the activity of carumonam compare to other antibiotics?

A9: Carumonam generally demonstrates comparable or superior in vitro activity against Enterobacteriaceae when compared to aztreonam, cefoperazone, ceftazidime, and cefsulodin. [, , , ] Notably, carumonam exhibits greater efficacy against Klebsiella oxytoca compared to aztreonam. [, ] Against P. aeruginosa, carumonam exhibits similar activity to aztreonam and ceftazidime. []

Q10: Has carumonam been evaluated in animal models of infection?

A10: Yes, carumonam demonstrated efficacy in murine models of intraperitoneal infections, thigh infections, and kidney infections caused by Gram-negative bacteria. [] Its in vivo activity correlated well with in vitro MIC data. [] Notably, a synergistic effect was observed when carumonam was combined with gentamicin in a mouse model of urinary tract infection caused by P. aeruginosa. []

Q11: Are there any clinical studies evaluating the efficacy of carumonam?

A11: Yes, clinical trials have investigated the efficacy of carumonam in treating complicated and uncomplicated urinary tract infections. [, ] It showed comparable efficacy to ceftazidime in resolving these infections. [, ] Additionally, an open-label study demonstrated its effectiveness in treating Gram-negative sepsis. []

Q12: What are the mechanisms of resistance to carumonam?

A12: While carumonam demonstrates stability against many beta-lactamases, some isolates resistant to aztreonam and ceftazidime also exhibit resistance to carumonam. [] This suggests that mechanisms beyond beta-lactamase production, such as altered penicillin-binding protein expression or reduced permeability, might contribute to resistance.

Q13: What is the safety profile of carumonam?

A13: Carumonam is generally well-tolerated. [] Observed adverse effects in clinical trials were typically mild and transient, including phlebitis at the infusion site, gastrointestinal disturbances, and potential for nephrotoxicity, especially in patients with pre-existing renal impairment. [, , ]

Q14: Are there any ongoing research efforts to improve carumonam's efficacy or address resistance?

A14: While the provided abstracts do not explicitly mention ongoing research, future investigations could focus on elucidating resistance mechanisms beyond beta-lactamases and developing strategies to circumvent them. Further exploration of combination therapies, particularly those demonstrating synergy in preclinical models, could also be beneficial.

Q15: Are there any potential applications of carumonam beyond treating bacterial infections?

A15: Interestingly, research suggests that carumonam might possess immunomodulatory properties. It has been shown to enhance the reactivity of certain Escherichia coli strains with antisera and monoclonal antibodies by altering the bacterial cell surface. [, ] This finding hints at potential applications in diagnostics or vaccine development, but further investigation is needed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)

![benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B1668523.png)

![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)